2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a diphenylmethyl group, a pyrimidinone core, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multi-step procedures. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The pyrimidinone core is then synthesized and coupled with the piperazine derivative. Finally, the tetrazole moiety is introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core or the tetrazole moiety, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidinone sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the pyrimidinone or tetrazole rings.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidine core.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with antibacterial activity and a piperazine moiety.
Tetrazole derivatives: Compounds with various biological activities, including antifungal and antibacterial properties.
Uniqueness
What sets 2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H28N8OS |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C29H28N8OS/c38-26-20-24(21-39-29-32-33-34-37(29)25-14-8-3-9-15-25)30-28(31-26)36-18-16-35(17-19-36)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,20,27H,16-19,21H2,(H,30,31,38) |
InChI Key |
GRCBYJFCMGRXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.